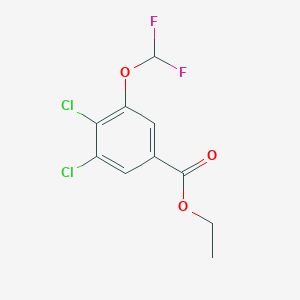

Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate

Description

Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate is a halogenated benzoate ester characterized by a benzene ring substituted with two chlorine atoms at the 3- and 4-positions, a difluoromethoxy group at the 5-position, and an ethyl ester moiety.

Properties

IUPAC Name |

ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-6(11)8(12)7(4-5)17-10(13)14/h3-4,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLIJEAJLQVQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview:

A common route involves starting from a suitably substituted benzoic acid or benzaldehyde precursor, followed by chlorination and subsequent introduction of the difluoromethoxy group. This approach leverages electrophilic aromatic substitution and nucleophilic substitution reactions.

Chlorination:

The benzene ring is chlorinated at the desired position using reagents such as sulfuryl chloride or chlorine gas under controlled conditions to yield 3,4-dichlorobenzoic acid or derivatives.Esterification:

The acid is converted to the ethyl ester via Fischer esterification using ethanol and acid catalysts (e.g., sulfuric acid).Difluoromethoxylation:

Introduction of the difluoromethoxy group at the 5-position can be achieved through nucleophilic substitution or via difluoromethylation reagents.

Research Findings:

A patent (WO2012147098A2) describes a method where 3-hydroxy-4-(difluoromethoxy)benzaldehyde is reacted with oxidizing agents like sodium chlorite and sulphamic acid, followed by esterification to produce the target compound. The process involves oxidation of benzaldehyde derivatives to benzoic acids, then esterification, and finally difluoromethoxylation.

| Step | Reagents & Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1. Chlorination | SO2Cl2, heat | 3,4-Dichlorobenzoic acid | High regioselectivity |

| 2. Esterification | Ethanol, H2SO4 | Ethyl 3,4-dichlorobenzoate | Quantitative or high yield |

| 3. Difluoromethoxylation | Difluoromethylating reagents, base | Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate | Optimized conditions yield high purity products |

Difluoromethylation Using Sulfonium Salts

Overview:

Recent advances utilize S-(difluoromethyl)sulfonium salts as difluorocarbene precursors for selective difluoromethylation of phenolic and aromatic compounds. This method is particularly useful for introducing the difluoromethoxy group onto aromatic rings.

Research Findings:

Liu et al. (2019) demonstrated that sulfonium salts can generate difluorocarbene in situ, which reacts with phenolic substrates to form difluoromethyl ethers. Applying this to a phenolic precursor with appropriate chlorination and esterification steps can afford the target compound.

| Parameter | Details | References |

|---|---|---|

| Reagents | S-(difluoromethyl)sulfonium salt, base (LiOH, K2CO3) | Liu et al., 2019 |

| Solvent | Dimethylformamide (DMF), tetrahydrofuran (THF) | Liu et al., 2019 |

| Temperature | 25–120°C | Liu et al., 2019 |

| Time | 45–90 minutes | Liu et al., 2019 |

Mechanism:

The sulfonium salt decomposes to generate difluorocarbene, which reacts with the phenolic oxygen to form the difluoromethoxy group, followed by esterification if necessary.

Oxidation of Precursors to the Final Ester

Overview:

Oxidation of aldehyde intermediates to benzoic acid derivatives is a crucial step. Use of oxidizing agents such as sodium chlorite, selenium dioxide, or pyridinium chlorochromate facilitates this transformation.

Research Findings:

The patent WO2012147098A2 describes oxidation of benzaldehyde derivatives with sodium chlorite and sulphamic acid to produce benzoic acids, which are then esterified with ethanol.

| Step | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Oxidation | Sodium chlorite + sulphamic acid | 60–90°C, 45–90 min | Benzoic acid derivative | 80–95% |

| Esterification | Ethanol, H2SO4 | Reflux | Ethyl ester | Quantitative |

Summary of Preparation Strategy

| Step | Description | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Chlorination of benzene ring | SO2Cl2 or Cl2 | Reflux, controlled temperature | High regioselectivity |

| 2 | Esterification | Ethanol, H2SO4 | Reflux | High yield |

| 3 | Oxidation to benzoic acid | Sodium chlorite, sulphamic acid | 60–90°C, 45–90 min | Efficient oxidation |

| 4 | Difluoromethoxylation | Difluoromethylating reagent (e.g., sulfonium salt), base | 25–120°C | Selective difluoromethoxy group introduction |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethyl Benzoate Derivatives

Ethyl 2,4-Dichloro-5-Fluorobenzoylacetate

- Structure : Features a fluorinated and dichlorinated benzene ring with an acetylated ethyl ester.

- Properties : The additional fluorine and chlorine atoms likely increase lipophilicity compared to simpler ethyl benzoates, enhancing its suitability as an intermediate in pesticide synthesis .

- Comparison : Unlike the target compound, this analog lacks the difluoromethoxy group, which may reduce its oxidative stability but improve synthetic versatility in certain reactions .

Ethyl 4-(Dimethylamino)Benzoate

- Structure: Contains a dimethylamino group (-N(CH₃)₂) at the 4-position instead of halogens.

- Properties: The electron-donating dimethylamino group improves photoinitiator efficiency in resins, as shown by its higher degree of conversion in polymer matrices compared to methacrylate-based analogs .

- Comparison : The target compound’s electron-withdrawing substituents (Cl, F) would likely reduce its reactivity in photopolymerization but enhance environmental persistence in agrochemical applications .

Difluoromethoxy-Containing Compounds

3,4-Dichloro-5-(Difluoromethoxy)Cinnamic Acid

- Structure : Shares the 3,4-dichloro-5-(difluoromethoxy) substitution pattern but replaces the ethyl ester with a cinnamic acid group.

- Properties : Molecular weight = 283.05 g/mol; polar carboxylic acid group increases solubility in aqueous media compared to the target compound’s ester .

- Comparison : The ester group in the target compound would confer higher lipid solubility, making it more suitable for penetration into biological membranes in pesticidal formulations .

Sulfentrazone (Pesticide)

- Structure : Contains a difluoromethyl group and triazole ring but differs significantly in core structure.

- Function: Used as a herbicide due to its inhibition of protoporphyrinogen oxidase.

- Comparison : Both compounds leverage halogenated substituents for bioactivity, but the target compound’s benzoate core may target different enzymatic pathways .

Physicochemical and Toxicological Profiles

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate | C₁₀H₈Cl₂F₂O₃ (inferred) | ~283.05 (estimated) | 3,4-Cl; 5-OCHF₂; ethyl ester |

| Ethyl 2,4-dichloro-5-fluorobenzoylacetate | C₁₁H₈Cl₂F₃O₃ | 307.09 | 2,4-Cl; 5-F; acetylated ester |

| 3,4-Dichloro-5-(difluoromethoxy)cinnamic acid | C₁₀H₆Cl₂F₂O₃ | 283.05 | 3,4-Cl; 5-OCHF₂; carboxylic acid |

Toxicity Considerations

- Ethyl Benzoate: Classified as non-irritating in dermal studies but may cause mild ocular irritation at high concentrations .

Biological Activity

Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a benzoate structure with two chlorine atoms and a difluoromethoxy group. Its molecular formula is , and it has a molecular weight of approximately 285.07 g/mol. The presence of electron-withdrawing groups like chlorine and fluorine enhances its lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The difluoromethoxy group increases binding affinity to specific proteins, potentially modulating their activity. This interaction can influence several biochemical pathways, including those involved in inflammation and microbial resistance.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. The compound has been investigated for its potential to inhibit the growth of various bacteria and fungi. Research indicates that it may act synergistically with conventional antibiotics, enhancing their efficacy against resistant strains.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent . In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in immune cells. This property could be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2,4-dichlorobenzoate | Chlorine substituents | Moderate antimicrobial activity |

| Ethyl 2,4-difluorobenzoate | Fluorine substituents | Enhanced enzyme inhibition |

| Ethyl 3,4-dichloro-5-methoxybenzoate | Methoxy group | Limited anti-inflammatory effects |

This compound is distinguished by its combination of both chlorine and difluoromethoxy groups, which significantly enhance its chemical reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study conducted on the antimicrobial effects of this compound revealed that it inhibited the growth of several drug-resistant bacterial strains. The half-maximal inhibitory concentration (IC50) values indicated a potent effect against Escherichia coli and Staphylococcus aureus.

- Anti-inflammatory Mechanism : In a controlled experiment involving human immune cells, treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential role as an anti-inflammatory agent.

Q & A

Basic: What synthetic methodologies are typically employed for the preparation of Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate?

Answer:

The synthesis often involves multi-step reactions, including halogenation, esterification, and functional group protection. Key steps include:

- Halogenation: Chlorination of precursor benzoic acids using sodium hypochlorite in solvents like 1,4-dioxane or water under reflux .

- Esterification: Reaction of carboxylic acid intermediates with ethanol in the presence of acid catalysts (e.g., glacial acetic acid) to form the ester moiety. For example, similar protocols involve refluxing substituted benzaldehydes with triazole derivatives in ethanol for 4–18 hours, yielding products after solvent evaporation and recrystallization .

- Difluoromethoxy Introduction: Electrophilic substitution or nucleophilic displacement reactions using difluoromethylating agents under controlled pH and temperature.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Critical techniques include:

- NMR Spectroscopy: For confirming substituent positions (e.g., and NMR for difluoromethoxy groups) and ester linkage integrity .

- IR Spectroscopy: To identify functional groups (e.g., C=O stretch at ~1700 cm for esters, C-F stretches at 1100–1200 cm) .

- Melting Point Analysis: To assess purity, with deviations >2°C indicating impurities .

- Mass Spectrometry (MS): For molecular ion confirmation and fragmentation pattern analysis .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?

Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .

- Catalyst Screening: Acidic catalysts (e.g., glacial acetic acid) improve esterification efficiency, but excess acid may hydrolyze intermediates .

- Reaction Time/Temperature: Extending reflux duration (e.g., from 4 to 18 hours) improved yields in triazole syntheses, but prolonged heating risks decomposition .

- Purification: Recrystallization from water-ethanol mixtures (1:1 v/v) removes unreacted starting materials .

Advanced: What strategies are effective in resolving contradictory biological activity data for halogenated benzoate derivatives?

Answer:

Contradictions often arise from assay variability or structural nuances. Researchers should:

- Standardize Assays: Use established protocols (e.g., Hep-2 cell lines for cytotoxicity) to ensure comparability .

- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects; for example, ethyl benzoate derivatives with 3,4-dichloro substituents show higher cytotoxicity than mono-halogenated analogs .

- Control Experiments: Include reference compounds (e.g., methyl benzoate) to benchmark activity .

Advanced: What are the key considerations for ensuring the stability of this compound during storage?

Answer:

Stability depends on:

- Moisture Control: Store in desiccated environments to prevent ester hydrolysis .

- Temperature: Long-term storage at -20°C in amber vials minimizes thermal and photolytic degradation .

- Inert Atmosphere: Argon or nitrogen blankets reduce oxidative side reactions .

- Stability Monitoring: Periodic HPLC analysis tracks degradation (e.g., hydrolysis to benzoic acid derivatives) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols .

- Emergency Protocols: Rinse exposed skin with water for 15 minutes; seek medical attention if irritation persists .

- Cytotoxicity Mitigation: Follow biosafety level 2 (BSL-2) practices, as related benzoates exhibit cytotoxicity in Hep-2 and fibroblast models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.